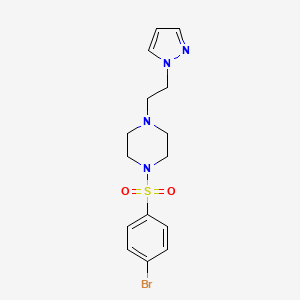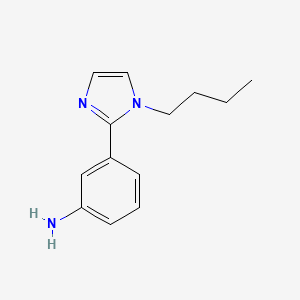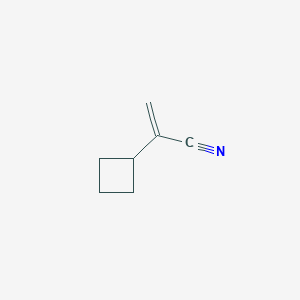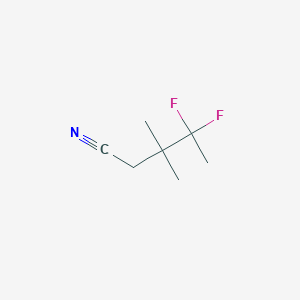
N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
A study by Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to the compound , for their anti-acetylcholinesterase (anti-AChE) activity. They found that specific structural modifications, particularly the introduction of a bulky moiety, substantially increased their anti-AChE activity. This suggests potential applications in treating conditions like Alzheimer's Disease, where AChE inhibitors are of interest (Sugimoto et al., 1990).
Comparative Molecular Field Analysis
Tong et al. (1996) conducted a Comparative Molecular Field Analysis (CoMFA) study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , and their role as acetylcholinesterase inhibitors. The study provided insights into the relationship between the molecular structure of these compounds and their biochemical activity, which could guide the development of more effective acetylcholinesterase inhibitors (Tong et al., 1996).
Use in Palladium-Catalyzed Aminocarbonylation
Takács et al. (2014) explored the use of piperidines, including those with similar structures to the compound , as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research points to potential applications in organic synthesis and pharmaceutical intermediate production (Takács et al., 2014).
Asymmetric Synthesis Applications
Hao et al. (2011) demonstrated the asymmetric synthesis of a compound structurally similar to N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide. This synthesis route suggests the potential for developing enantioselective methods for creating such compounds, which could be crucial in the pharmaceutical industry (Hao et al., 2011).
Antibacterial and Antitumor Applications
Khatiwora et al. (2013) synthesized benzamides structurally related to the compound and studied their metal complexes for antibacterial activity. The results showed that these compounds, particularly when complexed with copper, had significant activity against various bacteria (Khatiwora et al., 2013). Additionally, Gong et al. (2010) identified metabolites of a similar compound in chronic myelogenous leukemia patients, highlighting potential applications in cancer treatment (Gong et al., 2010).
Miscellaneous Applications
- Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrid analogues, structurally similar to the compound , for potential use as Mycobacterium tuberculosis GyrB inhibitors, indicating possible applications in tuberculosis treatment (Jeankumar et al., 2013).
- Cann et al. (2012) developed a synthesis route for a potent calcitonin gene-related peptide (CGRP) receptor antagonist with a similar structure, suggesting applications in the treatment of migraine and other CGRP-related disorders (Cann et al., 2012).
- Patel et al. (2011) investigated new pyridine derivatives, including compounds similar to the one , for their antimicrobial activity, indicating potential in developing new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-21-7-9-24(10-8-21)28-26(32)20-31-15-11-23(12-16-31)27(33)29-25-13-17-30(18-14-25)19-22-5-3-2-4-6-22/h2-10,23,25H,11-20H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNDFTIQBGZCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)




![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)


![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)